Halofenozide-d4

Description

Significance of Deuterated Analogs in Modern Analytical Chemistry and Beyond

Deuterated analogs, where hydrogen atoms are replaced by deuterium (B1214612) (²H or D), are particularly significant in analytical chemistry. adventchembio.com This substitution results in a molecule that is chemically and structurally almost identical to its non-deuterated counterpart but with a slightly higher molecular weight. adventchembio.com This mass difference is key to their utility, especially in techniques like mass spectrometry (MS). adventchembio.com

In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated compounds are widely used as internal standards. adventchembio.com Because they have very similar chemical and physical properties to the analyte being measured—including extraction recovery, ionization response, and chromatographic retention time—they can be added to a sample at a known concentration. researchgate.net This allows for precise quantification of the target analyte, as any variations during sample preparation or analysis will affect both the analyte and the internal standard equally. researchgate.net The mass spectrometer can easily distinguish between the deuterated standard and the non-deuterated analyte due to their mass difference. adventchembio.com

Beyond their role as internal standards, deuterated compounds are also crucial in:

Metabolic tracing: Researchers use them to follow the metabolic pathways of drugs and other compounds within biological systems. adventchembio.com

Medicinal chemistry: Deuteration can alter the metabolic stability of a drug, potentially leading to improved pharmacological profiles. rsc.org

Environmental analysis: The stable isotope dilution technique, which uses deuterated standards, enables the measurement of minute amounts of specific chemicals in environmental samples like water and soil. rsc.org

Rationale for Utilizing Halofenozide-d4 in Advanced Chemical Investigations

Halofenozide (B1672923) is a bisacylhydrazine insecticide that functions as an ecdysone (B1671078) agonist, disrupting the molting process in certain insects. nih.govchemsrc.com It is primarily used to control larval stage insects on turfgrass. herts.ac.ukepa.gov Given its presence in the environment, accurate methods for its detection and quantification are essential for environmental monitoring and food safety. epa.govepa.gov

This compound, the deuterated analog of Halofenozide, serves as an ideal internal standard for the analysis of Halofenozide residues. Its chemical properties closely mimic those of the parent compound, ensuring reliable and accurate quantification in complex matrices such as soil, water, and biological tissues. researchgate.net The use of this compound helps to overcome matrix effects and variations in instrument response, leading to more robust and reproducible analytical methods.

Properties of Halofenozide and this compound:

| Property | Halofenozide | This compound |

| Synonym | N-tert-Butyl-N′-(4-chlorobenzoyl)benzohydrazide | 4-Chlorobenzoic Acid-d4 2-Benzoyl-2-(1,1-dimethylethyl)hydrazide |

| CAS Number | 112226-61-6 | 112226-61-6 (unlabeled) |

| Molecular Formula | C18H19ClN2O2 | C18H15D4ClN2O2 |

| Molecular Weight | 330.81 g/mol | 334.83 g/mol |

| Purity | Typically ≥98% | Typically high purity for analytical use |

| Primary Application | Insecticide | Internal standard for analytical testing |

Data sourced from multiple chemical and scientific databases. nih.govscbt.comsigmaaldrich.comscbt.com

Historical Context of Isotopic Tracers in Environmental and Biological Sciences

The concept of isotopes—elements with the same number of protons but different numbers of neutrons—was first introduced by Frederick Soddy over a century ago. nih.govnih.gov This discovery, coupled with the development of the first mass spectrometers by J.J. Thomson and F.W. Aston, allowed for the separation and quantification of these isotopes. nih.govnih.gov

Initially, the potential of isotopes in biological and environmental sciences was not fully realized. However, scientists soon discovered that stable isotopes like carbon-13, nitrogen-15, oxygen-18, and deuterium could be incorporated into organic molecules. nih.govnih.gov This breakthrough marked the beginning of the age of isotopic tracers, enabling researchers to "trace" the metabolic fate of compounds in biological systems and track the movement of substances in the environment. nih.govnih.gov

While early research was hampered by the limited availability of mass spectrometers, advancements during and after World War II, particularly in the understanding of radioactive isotopes like carbon-14, propelled the field forward. nih.gov Over the past 80 years, the development of more sophisticated mass spectrometry techniques has made the use of stable isotope tracers a vital and routine tool in diverse fields ranging from biology and geology to forensics. nih.govnih.gov These tracers have revolutionized our understanding of complex systems, from protein metabolism in mammals to the flow dynamics of water resources. nih.govmdpi.com The application of both stable and radioactive isotopes continues to expand, providing powerful tools for solving a wide array of environmental and biological challenges. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

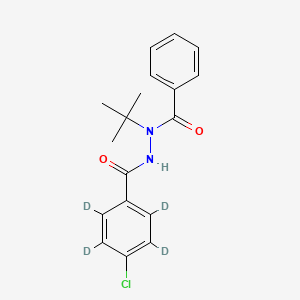

IUPAC Name |

N'-benzoyl-N'-tert-butyl-4-chloro-2,3,5,6-tetradeuteriobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c1-18(2,3)21(17(23)14-7-5-4-6-8-14)20-16(22)13-9-11-15(19)12-10-13/h4-12H,1-3H3,(H,20,22)/i9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKHSLKYRMDDNQ-IRYCTXJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(=O)C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)NN(C(=O)C2=CC=CC=C2)C(C)(C)C)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Deuterated Halofenozide Analogs

Methodologies for Deuterium (B1214612) Incorporation into Halofenozide (B1672923) Scaffolds

The synthesis of deuterated N-tert-butyl-N′-(4-chlorobenzoyl)benzohydrazide derivatives can be achieved through several established methods for deuterium incorporation. researchgate.netsnnu.edu.cn A common strategy involves the use of deuterated reagents in the synthetic pathway. For instance, creating a deuterated analog often begins with commercially available deuterated starting materials. nih.gov

One plausible route for synthesizing a Halofenozide analog deuterated on an aromatic ring is through an acid-catalyzed hydrogen-deuterium exchange (HDX) reaction. mdpi.com This method utilizes strong deuterated acids to replace hydrogen atoms on an aromatic ring with deuterium from a source like deuterium oxide (D₂O). mdpi.com The regioselectivity of this exchange can be influenced by the substituents present on the aromatic ring. mdpi.com

Alternatively, a more controlled synthesis would involve building the molecule from pre-labeled fragments. For example, a deuterated benzoyl chloride could be reacted with the appropriate hydrazide counterpart. The synthesis of deuterated aldehydes, which can be precursors to such fragments, can be achieved using D₂O as an inexpensive deuterium source through methods like light-driven, polyoxometalate-facilitated hydrogen atom transfer. researchgate.net Another approach is the deuterolysis of an organometallic compound, which serves as a reliable tool for creating deuterated derivatives. mdpi.com

The table below outlines potential synthetic approaches for deuterating the Halofenozide scaffold.

| Deuteration Method | Description | Deuterium Source | Key Considerations |

| Acid-Catalyzed HDX | Direct exchange of aromatic protons with deuterium in the presence of a strong deuterated acid. mdpi.com | D₂O, Deuterated acids (e.g., D₂SO₄) | Low regioselectivity, potential for multiple deuteration sites. |

| Catalytic H/D Exchange | Use of a metal catalyst (e.g., Pd/C) to facilitate deuterium exchange. mdpi.com | D₂ gas, D₂O | Can lead to deuteration at various positions, including benzylic carbons. snnu.edu.cn |

| Use of Labeled Precursors | Synthesis using starting materials that already contain deuterium at specific positions. nih.gov | Deuterated benzoyl chloride, Deuterated aniline | Offers high regioselectivity and control over the labeling pattern. |

| Reductive Deuteration | Reduction of a suitable functional group (e.g., a double bond or a carbonyl) using a deuterium source. nih.gov | D₂ gas with a catalyst (e.g., Pd/C) | Site-specific incorporation depending on the precursor's structure. |

Isotopic purity is a critical parameter for a deuterated standard, representing the percentage of molecules that are appropriately labeled. nih.gov It is defined as the mole fraction of the specific isotope at a given position. isotope.com High isotopic purity is essential to prevent interference from and ensure accurate quantification of the non-labeled analyte. lgcstandards.com For Halofenozide-d4, a high isotopic purity (typically >98%) ensures that the internal standard's mass signal does not significantly overlap with the native compound's signal.

The synthesis must be designed to minimize the presence of unlabeled (d₀) or lesser-deuterated species. The final product is often a mixture of isotopologues (molecules that differ only in their isotopic composition). isotope.com The distribution of these isotopologues depends on the isotopic enrichment of the starting materials and the efficiency of the deuteration reactions.

Positional isomers are a concern when deuteration methods lack high regioselectivity, such as some acid-catalyzed exchange reactions. mdpi.com This could lead to a mixture of compounds where the four deuterium atoms are located at different positions on the molecule than intended. Therefore, synthetic routes using pre-labeled building blocks are generally preferred to ensure that the deuterium atoms are in the correct, specified positions, yielding a single desired positional isomer.

The following table illustrates a hypothetical isotopologue distribution for a this compound synthesis achieving 99% isotopic enrichment.

| Isotopologue | Description | Theoretical Abundance (%) |

| d₄ | Target molecule with four deuterium atoms | 96.06% (0.99⁴) |

| d₃ | Molecule containing three deuterium atoms and one hydrogen | 3.92% (4 x 0.99³ x 0.01¹) |

| d₂ | Molecule containing two deuterium atoms and two hydrogens | 0.06% (6 x 0.99² x 0.01²) |

| d₁ | Molecule containing one deuterium atom and three hydrogens | <0.01% |

| d₀ | Unlabeled molecule with no deuterium atoms | <0.01% |

Specific Deuteration Techniques for N-tert-Butyl-N′-(4-chlorobenzoyl)benzohydrazide Derivatives

Spectroscopic and Chromatographic Verification of Deuteration Extent and Purity

Spectroscopy is indispensable for confirming the successful incorporation of deuterium into the target molecule. wikipedia.org The primary techniques used are Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton NMR (¹H NMR): This technique is used to verify the absence of hydrogen signals at the specific sites of deuteration. magritek.com The integration of the remaining proton signals relative to a non-deuterated portion of the molecule or an internal standard can provide a quantitative measure of deuterium incorporation. researchgate.net

Deuterium NMR (²H NMR): This method directly detects the presence of deuterium atoms, providing confirmation that labeling has occurred. wikipedia.orgsigmaaldrich.com The chemical shifts in ²H NMR are similar to those in ¹H NMR, allowing for the identification of the deuterated positions. sigmaaldrich.com

Carbon-13 NMR (¹³C NMR): The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns and isotopic shifts in the ¹³C NMR spectrum, which can further confirm the location of the deuterium labels. researchgate.net

Mass Spectrometry (MS):

MS is used to determine the molecular weight of the compound and thus confirm the mass increase corresponding to the number of incorporated deuterium atoms. For this compound, the molecular ion peak should be 4 mass units higher than its unlabeled analog. High-resolution mass spectrometry (HR-MS) is particularly powerful as it can resolve the isotopic distribution of the compound, allowing for the accurate calculation of isotopic purity by measuring the relative abundances of the d₀, d₁, d₂, d₃, and d₄ isotopologues. nih.govrsc.org

The table below summarizes the role of each technique in the verification process.

| Technique | Information Provided |

| ¹H NMR | Confirmation of H-atom replacement by D-atom at specific sites (signal disappearance). magritek.com |

| ²H NMR | Direct detection and confirmation of deuterium incorporation. wikipedia.org |

| ¹³C NMR | Confirmation of deuteration sites through C-D coupling and isotopic shifts. researchgate.net |

| HR-MS | Determination of molecular weight, confirmation of the number of D-atoms, and calculation of isotopic purity. nih.govrsc.org |

While spectroscopy confirms the identity and deuteration of the molecule, chromatography is essential for assessing its chemical purity. Chemical purity refers to the percentage of the desired compound in the sample, free from starting materials, by-products, or other contaminants.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for the analysis of insecticide formulations and residues. ijcmas.comxisdxjxsu.asiawjarr.com For this compound, a reversed-phase HPLC method, likely with a C18 column, would be developed to separate the final product from any residual starting materials or non-deuterated impurities. nih.govresearchgate.net The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A UV detector is commonly used for this type of analysis. xisdxjxsu.asia

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Combining liquid chromatography with tandem mass spectrometry provides a highly sensitive and selective method for both purity assessment and structural confirmation. nih.gov The LC separates the components of the synthetic mixture, and the MS/MS confirms the identity of the peak corresponding to this compound, ensuring that the measured purity corresponds to the correct, deuterated compound.

A typical data table from an HPLC analysis for purity assessment is shown below.

| Parameter | Value |

| Column | C18, 250mm x 4.6mm, 5µm |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) researchgate.net |

| Flow Rate | 1.0 mL/min xisdxjxsu.asia |

| Detection | UV at 225 nm wjarr.com |

| Retention Time | e.g., 5.8 min |

| Peak Area | e.g., 1,250,000 |

| Total Area | e.g., 1,260,000 |

| Calculated Purity | 99.2% |

Advanced Analytical Methodologies Employing Halofenozide D4 As an Internal Standard

Principles of Isotope Dilution Mass Spectrometry in Quantitative Analysis

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high level of accuracy and precision in quantitative analysis. The core principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, known as an internal standard, to the sample at the beginning of the analytical process. nih.govnih.gov This internal standard is chemically identical to the analyte of interest but has a different mass due to the isotopic enrichment. nih.gov By measuring the ratio of the signal from the naturally occurring analyte to the signal from the isotopically labeled internal standard, a precise quantification of the analyte concentration can be achieved. nih.gov This method effectively compensates for sample loss during preparation and instrumental variability. scioninstruments.comscioninstruments.com

Theoretical Basis for Precision and Accuracy Enhancement with Halofenozide-d4

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. nih.gov this compound is an ideal internal standard for the quantification of the insecticide Halofenozide (B1672923) because it shares the same chemical and physical properties. This similarity ensures that both the analyte and the internal standard behave almost identically during sample extraction, cleanup, and chromatographic separation. scioninstruments.com

The key to the enhanced precision and accuracy lies in the fact that any variations or losses that occur during the analytical workflow will affect both the analyte (Halofenozide) and the internal standard (this compound) to the same extent. scioninstruments.com Therefore, the ratio of their measured signals remains constant, leading to a highly reliable quantification. nih.gov This is particularly crucial in complex matrices where analyte recovery can be variable.

The precision of the method is often evaluated by the relative standard deviation (%RSD), and the use of an isotopically labeled internal standard like this compound significantly improves these values. For instance, in a study analyzing multiple pesticides, the use of deuterated internal standards brought the %RSD for calibration curves in different matrices to under 15%. lcms.cz

Mitigation of Matrix Effects in Complex Sample Matrices Using Deuterated Halofenozide

Matrix effects are a significant challenge in quantitative liquid chromatography-mass spectrometry (LC-MS) analysis. They arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate results. chromatographyonline.comresearchgate.net These effects are often unpredictable and can vary between different samples of the same matrix. researchgate.net

The use of a deuterated internal standard like this compound is a highly effective strategy to mitigate matrix effects. chromatographyonline.com Because this compound has nearly identical chromatographic retention time and ionization efficiency to Halofenozide, it experiences the same degree of ion suppression or enhancement. scioninstruments.comnih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, the influence of the matrix effect is effectively normalized. researchgate.net

However, it is crucial that the deuterated internal standard co-elutes perfectly with the analyte for optimal compensation of matrix effects. waters.com Significant separation between the analyte and its deuterated internal standard can lead to differential matrix effects and compromise the accuracy of the results. nih.gov

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

The development and validation of robust LC-MS/MS methods are essential for the accurate and reliable quantification of analytes like Halofenozide in various samples. eurl-pesticides.euorientjchem.org This process involves optimizing several key parameters to ensure selectivity, sensitivity, and reproducibility. nih.govrsc.org

Optimization of Chromatographic Separation Parameters for Halofenozide and this compound

Achieving good chromatographic separation is fundamental for a reliable LC-MS/MS method. The goal is to separate the analyte and its internal standard from other matrix components to minimize interferences and matrix effects. chromatographyonline.com Key parameters that are optimized include the choice of the analytical column, the mobile phase composition and gradient, the flow rate, and the column temperature. researchgate.netlabrulez.com

For the analysis of pesticides like Halofenozide, reversed-phase columns such as C18 are commonly used. eurl-pesticides.eunih.gov The mobile phase often consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as ammonium (B1175870) formate (B1220265) or formic acid to improve peak shape and ionization efficiency. eurl-pesticides.eunih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to effectively separate a wide range of compounds. eurl-pesticides.eu

The following table provides an example of optimized chromatographic conditions for the analysis of pesticides, which can be adapted for Halofenozide and this compound.

Table 1: Example of Optimized Chromatographic Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Column | Phenomenex Gemini C18, 50 x 4.6 mm, 5 µm | orientjchem.org |

| Mobile Phase | A: 0.01% Formic acid in water; B: Methanol | nih.gov |

| Flow Rate | 0.4 mL/min | researchgate.net |

| Column Temperature | 40 °C | researchgate.netlabrulez.com |

| Injection Volume | 3 µL | researchgate.net |

Selection and Optimization of Mass Spectrometric Detection Transitions

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the preferred detection technique for quantitative analysis due to its high selectivity and sensitivity. nih.govchromatographyonline.com This involves selecting a specific precursor ion for the analyte (and internal standard) and then monitoring one or more of its characteristic product ions after fragmentation.

For Halofenozide and this compound, the precursor ion is typically the protonated molecule [M+H]⁺ in positive electrospray ionization (ESI) mode. The selection of product ions and the optimization of collision energies are crucial for achieving the best signal intensity. Typically, at least two MRM transitions are monitored for each compound: one for quantification (the most intense) and one for confirmation. nih.gov

The following table illustrates hypothetical MRM transitions for Halofenozide and this compound. The exact m/z values would need to be determined experimentally.

Table 2: Hypothetical MRM Transitions for Halofenozide and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

|---|---|---|---|

| Halofenozide | 331.1 | 149.1 | 121.1 |

| This compound | 335.1 | 153.1 | 121.1 |

Robustness and Reliability Assessment in Diverse Research Matrices

The robustness of an analytical method is its ability to remain unaffected by small, deliberate variations in method parameters, which indicates its reliability during normal usage. scielo.brapajournal.org.uk It is a critical part of method validation and ensures the long-term performance of the method across different laboratories and instruments. chromatographyonline.com

Robustness testing involves systematically varying parameters such as mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results. scielo.brwisdomlib.org The Youden's test is one experimental design that can be used to efficiently evaluate the influence of multiple parameters. scielo.br

The reliability of a method using this compound as an internal standard is demonstrated by its consistent performance in various complex matrices, such as different types of food or environmental samples. numberanalytics.com Validation data, including linearity, accuracy, precision, and limits of quantification (LOQ), must be established for each matrix to ensure the method is fit for its intended purpose. nih.gov For instance, a multi-residue method for pesticides in herbs showed excellent linearity (r² > 0.99) and precision (RSD ≤ 13.6%) with average recoveries between 74.8% and 105.3%. nih.gov

Development and Validation of Gas Chromatography-Mass Spectrometry (GC-MS) Methods

The analysis of synthetic pesticides like Halofenozide by Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique. However, the development and validation of such methods require careful consideration of the analyte's chemical properties to ensure sensitivity, accuracy, and reproducibility. nih.govherts.ac.uk this compound, as a deuterated internal standard, is instrumental in achieving high-quality quantitative results by correcting for variations during sample preparation and analysis. jfda-online.com

Derivatization Strategies for Enhanced Volatility and Mass Spectrometric Response

Halofenozide's molecular structure, N'-benzoyl-N'-tert-butyl-4-chlorobenzohydrazide, contains a polar secondary amine (N-H) group within its hydrazide linkage. researchgate.netnacchemical.com This functional group can lead to poor chromatographic performance in GC, such as peak tailing and reduced response, due to its polarity and potential for adsorption onto active sites within the GC system. Furthermore, its relatively high molecular weight and polarity may limit its volatility, which is a prerequisite for GC analysis. umaine.edu

To overcome these challenges, chemical derivatization is often employed. This process involves converting the polar N-H group into a less polar, more volatile, and more thermally stable moiety. mdpi.comchemodex.com For analytes with amine or similar functional groups, common derivatization approaches include silylation and acylation. umaine.edumdpi.com While some sources indicate Halofenozide is suitable for direct GC analysis, others note the necessity of derivatization, particularly in complex matrices like soil, to achieve reliable results. eurl-pesticides.eucogershop.com

Silylation: This is a widely used technique that replaces active hydrogens with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for this purpose. umaine.educymitquimica.com TBDMS derivatives are often more stable against hydrolysis than TMS derivatives. cymitquimica.com

Acylation: This strategy involves reacting the analyte with an acylating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride, pentafluoropropionic anhydride), to form an amide derivative. mdpi.comazom.com Fluorinated anhydrides are particularly useful as they can enhance electron capture detection and produce characteristic mass spectral fragments. mdpi.com

The choice of derivatization reagent depends on the specific requirements of the assay, including the matrix, desired sensitivity, and potential for side reactions. The validation of the derivatization step is critical to ensure complete and reproducible conversion of the analyte and internal standard.

| Functional Group Target | Derivatization Technique | Common Reagents | Resulting Derivative | Key Advantages |

| Secondary Amine (N-H) | Silylation | BSTFA, MTBSTFA | Silyl Ether | Increases volatility and thermal stability. umaine.edu |

| Secondary Amine (N-H) | Acylation | Acetic Anhydride, PFPA | N-Acyl Amide | Improves chromatographic peak shape and can enhance detector response. mdpi.com |

Chromatographic Resolution and Isotopic Overlap Considerations for this compound

When using a deuterated internal standard such as this compound, two key mass spectrometric considerations are chromatographic resolution and isotopic overlap. Ideally, a stable isotope-labeled internal standard co-elutes with the native analyte, ensuring that both experience identical conditions throughout the analysis, particularly ionization suppression or enhancement from matrix components. mdpi.com

However, a phenomenon known as the "chromatographic isotope effect" can cause a slight separation between the deuterated and non-deuterated compounds. naturalsciences.be In high-resolution gas chromatography, this compound may have a slightly different retention time than Halofenozide. nacchemical.com While often minor, this separation can compromise the accuracy of quantification if a co-eluting matrix interference differentially affects the analyte and the standard. mdpi.com Therefore, method validation must confirm that any observed separation does not significantly impact the analytical results.

Isotopic overlap is another critical factor. The mass spectrum of a compound naturally includes low-abundance isotopes (e.g., ¹³C, ¹⁵N). This results in M+1 and M+2 peaks in the mass spectrum of the unlabeled Halofenozide. It is crucial to select monitoring ions for this compound that are not subject to interference from the isotopic peaks of the native analyte, and vice versa. For example, if the abundance of the M+4 isotope peak of the native analyte is significant, it could contribute to the signal of the this compound (M+4) peak, leading to inaccurate quantification. Data processing software can apply correction factors to account for this natural isotopic abundance and any potential overlap, which is essential for accurate results in isotope dilution mass spectrometry. hpst.cz

Investigating Isotope Effects on Chromatographic Retention Behavior

The substitution of hydrogen with deuterium (B1214612), a heavier isotope, can subtly alter a molecule's physicochemical properties, leading to observable differences in chromatographic behavior. This is known as the deuterium isotope effect. naturalsciences.be

Comparative Retention Studies of Halofenozide and this compound

In chromatography, deuterated compounds often exhibit slightly different retention times compared to their non-deuterated analogues. naturalsciences.be In most gas chromatography and reversed-phase liquid chromatography applications, the deuterated compound tends to elute slightly earlier. nacchemical.comnaturalsciences.be This means that in a typical GC analysis, the retention time for this compound would be expected to be marginally shorter than that of Halofenozide.

The magnitude of this retention time shift depends on the number and position of the deuterium atoms in the molecule, as well as the specific chromatographic conditions (e.g., column stationary phase, temperature program). While often less than a few seconds, this shift can be significant in high-efficiency capillary GC, potentially leading to partial or even baseline separation of the analyte and the internal standard. nacchemical.com

| Compound | Typical Retention Behavior in GC (Non-polar Column) | Retention Time (Conceptual) | Rationale |

| Halofenozide | Later Elution | tR | Stronger interaction with stationary phase. |

| This compound | Earlier Elution | tR - Δt | Weaker interaction due to deuterium substitution. naturalsciences.be |

Impact of Deuteration on Lipophilicity and Chromatographic Separation

The primary reason for the chromatographic isotope effect is the difference in bond strength and polarity between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter, stronger, and less polarizable than the C-H bond.

This reduced polarizability of C-D bonds leads to weaker van der Waals interactions between the deuterated molecule and the chromatographic stationary phase. In the context of gas chromatography with a non-polar stationary phase, weaker intermolecular forces result in a shorter retention time. This phenomenon is often interpreted as a slight decrease in the molecule's lipophilicity (fat-solubility). Studies on various deuterated compounds have confirmed that deuterium substitution is generally accompanied by a small but genuine decrease in lipophilicity. This change, while subtle, is sufficient to cause the observed separation between Halofenozide and this compound on a chromatographic column.

Application in Multi-Residue Analytical Method Development

This compound is an ideal internal standard for inclusion in multi-residue analytical methods for pesticides. Such methods aim to detect and quantify hundreds of different pesticides in a single analytical run, often in complex food or environmental matrices. The complexity of these samples makes them prone to significant matrix effects, where co-extracted compounds can suppress or enhance the ionization of target analytes in the mass spectrometer source, leading to inaccurate results.

The use of stable isotope-labeled internal standards, like this compound for the quantification of Halofenozide, is the gold standard for compensating for these effects. chemodex.com Because this compound is chemically identical to the analyte, it experiences the same behavior during extraction, cleanup, and chromatographic analysis. Any loss during sample preparation or any matrix-induced signal alteration will affect both the analyte and the internal standard proportionally. By calculating the ratio of the analyte response to the internal standard response, these variations are normalized, leading to highly accurate and precise quantification. jfda-online.com

Several validated multi-residue methods for pesticides in various matrices using GC-MS/MS or LC-MS/MS include Halofenozide as a target analyte. naturalsciences.be The incorporation of its deuterated analogue, this compound, into these methods enhances their robustness and reliability, making them suitable for regulatory monitoring and food safety applications where accuracy is paramount.

Integration of this compound into Broader Pesticide Residue Analysis Panels

The use of multi-residue methods is increasingly important in pesticide analysis, allowing for the simultaneous detection of hundreds of pesticides in a single run. fssai.gov.in this compound is often incorporated into these extensive analytical panels as an internal standard to ensure accuracy and precision.

In comprehensive pesticide residue analysis, laboratories often utilize large panels that can screen for over 300 to 500 different pesticide compounds. fssai.gov.infera.co.uk These panels frequently include halofenozide among the target analytes. fera.co.ukeurl-pesticides.euresearchgate.net The inclusion of this compound in such panels is a common practice to improve the reliability of the quantification of halofenozide and other pesticides with similar chemical properties. oup.com

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation procedure for pesticide residue analysis in food and agricultural products. fssai.gov.inlcms.czhpst.czshimadzu.com This method involves an extraction with a solvent, followed by a cleanup step to remove interfering matrix components. lcms.czhpst.czshimadzu.com Internal standards like this compound are typically added at the beginning of the extraction process to compensate for any analyte losses that may occur during these steps. hpst.cz

Advanced analytical instruments such as Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-tandem Mass Spectrometry (GC-MS/MS) are the preferred techniques for the final detection and quantification of pesticide residues due to their high sensitivity and selectivity. lcms.czeuropa.eu In these analyses, the response of the target analyte is normalized to the response of the internal standard, in this case, this compound, to correct for variations in injection volume, ionization efficiency, and other instrumental factors. oup.com

The table below illustrates a selection of pesticides that are often included in multi-residue analysis panels alongside halofenozide.

| Compound Name | Compound Type |

| 2,4-D | Herbicide |

| Acephate | Insecticide |

| Aldicarb | Insecticide |

| Atrazine | Herbicide |

| Azinphos-ethyl | Insecticide |

| Bentazone | Herbicide |

| Bromoxynil | Herbicide |

| Carbendazim | Fungicide |

| Chlorpyrifos | Insecticide |

| Cyprodinil | Fungicide |

| Diazinon | Insecticide |

| Dichlorvos | Insecticide |

| Dimethoate | Insecticide |

| Diuron | Herbicide |

| Endosulfan | Insecticide |

| Fenitrothion | Insecticide |

| Fipronil | Insecticide |

| Glyphosate | Herbicide |

| Imazalil | Fungicide |

| Imidacloprid | Insecticide |

| Linuron | Herbicide |

| Malathion | Insecticide |

| MCPA | Herbicide |

| Metalaxyl | Fungicide |

| Methamidophos | Insecticide |

| Methomyl | Insecticide |

| Metolachlor | Herbicide |

| Monocrotophos | Insecticide |

| Penconazole | Fungicide |

| Pirimicarb | Insecticide |

| Propanil | Herbicide |

| Pyrimethanil | Fungicide |

| Tebuconazole | Fungicide |

| Thiabendazole | Fungicide |

| Triadimenol | Fungicide |

Challenges and Solutions in High-Throughput Quantitative Analytical Systems

The demand for high-throughput screening (HTS) of pesticide residues has grown significantly, driven by the need to analyze a large number of samples in a cost-effective and timely manner. fssai.gov.inaxxam.com However, implementing HTS in quantitative analytical systems presents several challenges.

Challenges:

Matrix Effects: Complex sample matrices, such as those found in many food products, can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification. lcms.cz The co-extraction of matrix components can interfere with the ionization of the target analytes. lcms.cz

Method Robustness and Transferability: Ensuring consistent performance of an analytical method across different laboratories and instruments can be challenging. Variations in equipment, reagents, and environmental conditions can affect the results.

Data Processing and Interpretation: High-throughput screening generates vast amounts of data, which can be a bottleneck in the analytical workflow. nih.gov Efficient and accurate data processing and interpretation are crucial for timely reporting of results. nih.gov

Miniaturization and Automation: While miniaturization and automation can increase throughput, they also introduce challenges related to handling small liquid volumes, maintaining system stability, and preventing cross-contamination. axxam.com

Analyte Stability: Some pesticides can degrade during sample preparation or analysis, leading to underestimation of their residues. The stability of analytes in the final extract is a critical factor.

Solutions:

Use of Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards, such as this compound, is a primary solution to mitigate matrix effects. oup.com Because the internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction. oup.com

Advanced Sample Cleanup Techniques: The development of more selective sample cleanup techniques helps to remove interfering matrix components before instrumental analysis. Techniques like dispersive solid-phase extraction (dSPE) with various sorbents (e.g., PSA, C18, GCB) are commonly used in QuEChERS-based methods. lcms.czhpst.cz

Matrix-Matched Calibration: To further compensate for matrix effects, calibration standards are often prepared in a blank matrix extract that is similar to the samples being analyzed. lcms.cz This helps to ensure that the calibration curve accurately reflects the behavior of the analyte in the presence of the matrix.

High-Resolution Mass Spectrometry (HRMS): The use of HRMS instruments, such as Orbitrap and Q-TOF, provides high mass accuracy and resolution, which can help to differentiate target analytes from matrix interferences, thereby improving selectivity and reducing false positives. eurl-pesticides.eu

Standardized Protocols and Method Validation: The adoption of standardized methods like the QuEChERS procedure and rigorous method validation according to international guidelines (e.g., SANTE guidelines) are essential for ensuring the reliability and comparability of results. researchgate.netlcms.cz

Automated Data Processing Software: The use of sophisticated software for automated data processing, peak integration, and quantification can significantly improve the efficiency and consistency of data analysis in high-throughput environments. thermofisher.com

The table below summarizes the challenges in high-throughput quantitative analysis and the corresponding solutions.

| Challenge | Solution |

| Matrix Effects (Ion Suppression/Enhancement) | Use of isotope-labeled internal standards (e.g., this compound), advanced sample cleanup, matrix-matched calibration |

| Method Robustness and Transferability | Standardized protocols (e.g., QuEChERS), rigorous method validation |

| Data Processing and Interpretation | Automated data processing software, robust quality control procedures |

| Miniaturization and Automation | Optimized liquid handling, regular system maintenance, use of internal standards to monitor performance |

| Analyte Stability | Proper sample storage, acidification of extracts, prompt analysis |

Application of Halofenozide D4 in Environmental Fate and Behavior Research

Elucidating Degradation Pathways and Kinetics

The degradation of a pesticide, the process by which it breaks down into other substances, can occur through both biological and non-biological means. wikipedia.org Halofenozide-d4 is critical in studies designed to unravel these degradation pathways and determine the rate at which they occur.

Biotic Transformation Mechanisms in Soil and Aquatic Ecosystems

Biotic transformation, or biodegradation, is the breakdown of substances by microorganisms. wikipedia.org In the context of halofenozide (B1672923), its degradation in soil is primarily an aerobic process. epa.gov Studies have shown that halofenozide can be persistent in soil, with its half-life varying significantly depending on the soil type. herts.ac.ukepa.gov For instance, the aerobic soil metabolism half-life was reported to be between 68 and 72 days in a silt loam soil, while it extended to 653 to 818 days in a sandy loam soil. epa.gov In such studies, this compound would be added as an internal standard to the soil extracts to ensure the accurate measurement of the decreasing concentration of the parent halofenozide over time. This is crucial for calculating a reliable degradation rate. Conversely, under anaerobic conditions in a silt loam soil, halofenozide showed no significant degradation. epa.gov

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation involves non-biological processes such as hydrolysis and photolysis. wikipedia.org Research indicates that halofenozide is stable against hydrolysis in aqueous solutions at environmentally relevant pH levels (5, 7, and 9). nih.gov It is also resistant to significant photodegradation in water and on soil surfaces. epa.govnih.gov The calculated half-life for soil photolysis was 129 days. epa.govnih.gov In these experiments, this compound is essential for the analytical process. By adding a known amount of this compound to the samples before analysis by methods like high-performance liquid chromatography (HPLC) or gas chromatography (GC), researchers can accurately quantify the concentration of the parent halofenozide that remains after exposure to light or different pH conditions. umaine.edu

Quantification of Parent Compound and Transformation Products Using this compound

The use of isotopically labeled internal standards like this compound is a cornerstone of modern analytical chemistry for pesticide residue analysis. usgs.govmdpi.comresearchgate.net When analyzing environmental samples, the complex nature of the matrix can interfere with the detection of the target analyte, a phenomenon known as the matrix effect. researchgate.nettandfonline.com this compound, being chemically identical to halofenozide, experiences similar matrix effects and losses during sample preparation. waters.com By comparing the analytical signal of the native pesticide to that of the known concentration of the added this compound, scientists can correct for these variations, leading to highly accurate and reliable quantification of the parent compound and its degradation products. europa.eumdpi.com This is particularly important when tracking multiple transformation products simultaneously. researchgate.net

Investigating Sorption and Mobility in Environmental Systems

The tendency of a pesticide to bind to soil particles (sorption) and its potential to move through the soil profile (mobility) are critical factors in determining its environmental risk, particularly the potential for groundwater contamination. herts.ac.ukepa.gov

Adsorption and Desorption Dynamics in Varied Soil Types and Sediments

Sorption behavior is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Studies have determined that halofenozide has Koc values ranging from 149 to 360 ml/g in various soils, including sandy loam, silt loam, sand, and clay loam. epa.gov This range suggests moderate mobility in soil. nih.gov In laboratory batch equilibrium studies that determine these values, this compound is used as an internal standard in the liquid phase analysis to accurately measure the concentration of halofenozide that has not adsorbed to the soil particles. This precise measurement is vital for calculating the adsorption and subsequent desorption coefficients.

Table 1: Soil Adsorption and Mobility Data for Halofenozide

| Soil Type | Adsorption Koc (ml/g) | Mobility Classification |

| Sandy Loam | 149 - 360 | Mobile |

| Silt Loam | 149 - 360 | Mobile |

| Sand | 149 - 360 | Mobile |

| Clay Loam | 149 - 360 | Mobile |

Data sourced from US EPA, 1997. epa.gov

Leaching Potential and Transport Mechanisms in Hydrological Systems

The potential for a pesticide to leach into groundwater is a significant environmental concern. epa.gov Halofenozide is considered to have the potential to leach to groundwater due to its mobility and persistence. herts.ac.ukepa.gov Studies investigating leaching often use soil columns or lysimeters. acs.orgbattelle.org In a study comparing halofenozide's movement in turfgrass versus bare soil, it was found that its leaching was similar under both conditions. acs.orgnih.gov Furthermore, significant dissipation of halofenozide was not observed within a 64-day period in this study. acs.orgnih.gov The analytical methods used to determine the concentration of halofenozide in the leachate and different soil depths would rely on this compound as an internal standard to ensure the accuracy of the results. This accurate quantification at different depths and over time is essential for developing models that predict the transport of halofenozide in hydrological systems.

Table 2: Dissipation of Halofenozide in Turfgrass and Bare Soil

| Condition | Time to 50% Dissipation (DT50) |

| Turfgrass Cover | > 64 days |

| Bare Soil | > 64 days |

Data sourced from McCullough & Haguewood, 2001. acs.orgnih.gov

Role of Halofenozide D4 in Non Human Metabolic Pathway Elucidation

In Vitro Metabolic Investigations in Entomological Models

In vitro studies using insect-derived enzyme preparations are fundamental for identifying the primary metabolic reactions that Halofenozide-d4 undergoes. These controlled experiments provide a foundational understanding of the biochemical transformations at a subcellular level.

The metabolic fate of this compound is investigated by incubating it with enzyme systems isolated from various insect species. Techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) are pivotal for the separation, detection, and structural elucidation of metabolites. nih.govnih.gov The mass difference between this compound and its non-deuterated counterpart allows for the clear identification of drug-related material.

While specific data on the in vitro metabolism of this compound is not extensively published, the metabolic pathways of similar xenobiotics in insects generally involve oxidation, hydrolysis, and conjugation. For Halofenozide (B1672923), this could lead to the formation of hydroxylated metabolites, cleavage of the amide bond, or conjugation with polar moieties like glucose or glutathione (B108866). The quantification of these metabolites provides insights into the rate and primary routes of detoxification.

Table 1: Hypothetical In Vitro Metabolites of this compound in Insect Microsomes

| Putative Metabolite | Biotransformation | Analytical Technique |

| Hydroxylated this compound | Phase I: Oxidation | LC-MS/MS |

| N-de-tert-butyl this compound | Phase I: Dealkylation | LC-HRMS |

| This compound Glucoside | Phase II: Conjugation | LC-MS/MS |

This table is illustrative and based on general insect xenobiotic metabolism, as specific data for this compound was not available in the search results.

The primary enzyme superfamily responsible for the Phase I metabolism of many insecticides in arthropods is the cytochrome P450 monooxygenases (P450s). nih.govnih.govsci-hub.se These enzymes are involved in the detoxification of a wide array of xenobiotics. nih.gov Studies on various insects have demonstrated that exposure to insecticides can lead to the overexpression of specific P450 genes, conferring metabolic resistance. mdpi.com

In the case of the brassica leaf beetle, Phaedon brassicae, exposure to Halofenozide resulted in increased activity of mixed-function oxidases (MFOs), which are largely composed of P450s. bioone.org This suggests a significant role for P450s in the metabolism of Halofenozide. Other enzyme systems, such as carboxylesterases (CarE) and glutathione S-transferases (GSTs), also showed enhanced activity, indicating their involvement in the detoxification process. bioone.orgresearchgate.net

Table 2: Enzyme Activity in Phaedon brassicae Larvae After Halofenozide Treatment

| Enzyme | Treatment LC₁₀ (% increase) | Treatment LC₂₅ (% increase) |

| Mixed-Function Oxidases (MFO) | 14.85% | 73.17% |

| Glutathione S-Transferases (GST) | 35.59% | 66.16% |

| Carboxylesterases (CarE) | Not significant | 75.35% |

Data sourced from a study on the sublethal effects of Halofenozide on Phaedon brassicae. bioone.org

Identification and Quantification of Metabolites from Insect Enzymes

In Vivo Metabolic Profiling in Model Organisms (Non-Human)

In vivo studies are essential for understanding the complete metabolic profile of this compound, as they account for absorption, distribution, metabolism, and excretion (ADME) processes within a whole organism.

Studies on other pesticides in fish, for instance, highlight the importance of comparing metabolic pathways across different species to better predict environmental risk. nih.gov Such comparative approaches are vital for understanding the disposition of Halofenozide.

The quantitative analysis of this compound and its metabolites in biological matrices like tissues, urine, and feces is crucial for determining the rate of metabolism and the major routes of elimination. mdpi.com Analytical techniques such as LC-MS/MS are the standard for these quantitative bioanalyses due to their high sensitivity and specificity. researchgate.net The use of an isotopically labeled internal standard, such as this compound, is a common practice to ensure accuracy and precision in quantification.

While specific quantitative data for this compound metabolism in non-human organisms is limited in the search results, a study on the mosquito fish Gambusia affinis exposed to Halofenozide showed no significant effects on certain biological markers, but did note an induction of GST activities at higher concentrations, suggesting a metabolic response. researchgate.net

Table 3: Illustrative Quantitative Data from a Hypothetical In Vivo Study of this compound in an Insect Species

| Analyte | Matrix | Concentration (ng/g) at 24h |

| This compound | Fat Body | 50.2 |

| Hydroxylated this compound | Fat Body | 15.8 |

| This compound | Excreta | 120.5 |

| Hydroxylated this compound | Excreta | 45.3 |

This table is for illustrative purposes to demonstrate the type of data generated in such a study, as specific quantitative results for this compound were not found.

Tracing Halofenozide Disposition and Transformation in Laboratory Animals or Insect Colonies

Comparative Metabolic Studies Across Diverse Non-Human Species

Comparing the metabolism of Halofenozide across different non-human species is essential for a comprehensive ecological risk assessment. nih.gov The metabolic pathways can vary significantly between, for example, an insect, a fish, and a bird. These differences can affect the toxicity and persistence of the compound in various ecosystems.

Inter-species Differences in Halofenozide Metabolism and Excretion

The selective toxicity of halofenozide, which primarily targets certain coleopteran (beetle) and lepidopteran (caterpillar) pests while sparing many non-target organisms, is largely attributed to inter-species differences in its absorption, metabolism, and excretion. scranton.eduepa.gov

In target insects, halofenozide must be ingested to be effective, after which it is absorbed and interacts with the ecdysone (B1671078) receptor, triggering a premature and lethal molt. capes.gov.br However, the rate of absorption can vary. For instance, a comparative study on the mealworm Tenebrio molitor demonstrated that the cuticular absorption of halofenozide was significantly lower than that of other insect growth regulators like diflubenzuron (B1670561) and flucycloxuron. researchgate.net This suggests that the efficiency of uptake is a key variable. Once absorbed, insects employ detoxification enzyme systems, such as cytochrome P450 monooxygenases (P450s) and glutathione S-transferases (GSTs), to metabolize the foreign compound, although the specific metabolites of halofenozide are not extensively documented in public literature. scranton.edumdpi.com

In non-target terrestrial arthropods, such as the predatory ground beetle Harpalus pennsylvanicus, exposure to halofenozide did not result in significant acute adverse effects or impact fecundity, indicating a high tolerance. researchgate.net This tolerance is likely due to a combination of poor absorption, rapid metabolism, and/or efficient excretion, which prevents the compound from reaching toxic concentrations at its target site. Similarly, halofenozide is classified as practically non-toxic to honeybees. epa.gov

In aquatic ecosystems, studies on non-target organisms reveal efficient excretion and limited bioaccumulation. In bluegill sunfish, halofenozide did not significantly bioaccumulate, and depuration (the process of eliminating the chemical) was rapid and nearly complete within 14 days after exposure ceased. epa.gov This implies that fish possess effective metabolic pathways to break down and excrete the compound, preventing it from accumulating to harmful levels in their tissues. While halofenozide is considered moderately toxic to aquatic invertebrates like Daphnia magna on an acute basis, chronic exposure studies help to determine safe environmental concentrations. epa.gov

For avian species, halofenozide exhibits very low toxicity. herts.ac.uk Acute oral and dietary tests on species like the bobwhite quail and mallard duck show them to be practically non-toxic. epa.gov Although chronic exposure at high concentrations can lead to reproductive effects, the risk at typical environmental concentrations is low. epa.gov This low toxicity points to efficient metabolic and excretory processes in birds, which prevent the accumulation of the parent compound. nih.govresearchgate.net

The following table summarizes key toxicological and kinetic parameters for halofenozide in various non-human species, illustrating the differences that underpin its selective action and environmental safety profile.

| Species Group | Species | Parameter | Value | Interpretation / Implication | Reference(s) |

| Target Insect | Cotton Leafworm (Spodoptera littoralis) | Acute Toxicity (LC50) | Lower than RH-5849, higher than tebufenozide | Demonstrates variable potency among target pests. | capes.gov.br |

| Non-Target Insect | Ground Beetle (Harpalus pennsylvanicus) | Acute & Chronic Effects | No apparent adverse effects on survival or fecundity | High tolerance, likely due to low absorption or rapid metabolism/excretion. | researchgate.net |

| Non-Target Insect | Honeybee (Apis mellifera) | Acute Contact Toxicity (LD50) | >100 µ g/bee | Practically non-toxic, indicating a high margin of safety for this key pollinator. | epa.gov |

| Fish | Bluegill Sunfish (Lepomis macrochirus) | Bioaccumulation Factor (BCF) | Low (did not significantly bioaccumulate) | Rapid metabolism and/or excretion prevents accumulation in tissues. | epa.gov |

| Fish | Rainbow Trout (Oncorhynchus mykiss) | Acute Toxicity (LC50, 96-hr) | >8.6 ppm | Moderately toxic on an acute basis. | epa.gov |

| Aquatic Invertebrate | Water Flea (Daphnia magna) | Acute Toxicity (EC50, 48-hr) | 3.6 ppm | Moderately toxic on an acute basis. | epa.gov |

| Aquatic Invertebrate | Mysid Shrimp (Mysidopsis bahia) | Acute Toxicity (LC50, 96-hr) | 3.5 ppm | Moderately toxic on an acute basis. | epa.gov |

| Bird | Bobwhite Quail (Colinus virginianus) | Acute Oral Toxicity (LD50) | >2250 mg/kg | Practically non-toxic, suggesting efficient metabolism and excretion. | epa.gov |

| Bird | Mallard Duck (Anas platyrhynchos) | Dietary Toxicity (LC50, 8-day) | >5000 ppm | Practically non-toxic. | epa.gov |

| Earthworm | Eisenia fetida | Acute Toxicity (LC50, 14-day) | 131 mg/kg soil | Moderately toxic. | herts.ac.uk |

This table is interactive. Click on the headers to sort the data.

Implications for Environmental Risk Assessment in Non-Target Organisms

The elucidation of inter-species differences in halofenozide metabolism and excretion is paramount for conducting a scientifically sound environmental risk assessment. publications.gc.caepa.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) rely on this data to predict the potential hazards to non-target populations in ecosystems where the pesticide is applied. regulations.govepa.gov

The high selectivity of halofenozide, driven by differential metabolism, means that the risk to many beneficial and non-target insects is low. epa.govresearchgate.net For example, the lack of significant effects on predatory ground beetles and key pollinators like honeybees suggests that halofenozide can be compatible with Integrated Pest Management (IPM) programs that seek to preserve beneficial insect populations. researchgate.net However, risk assessments must still consider potential impacts on non-target soil invertebrates, as halofenozide is applied to turf and soil. southampton.ac.ukfrontiersin.org While it is only moderately toxic to earthworms, its persistence in soil (with half-lives ranging from 68 to over 600 days depending on soil type) means that chronic exposure is possible. epa.gov

For aquatic ecosystems, the risk assessment considers both the intrinsic toxicity of the compound and its environmental fate. Halofenozide's moderate toxicity to fish and aquatic invertebrates is a point of concern. epa.govherts.ac.uk However, this is mitigated by its low potential for bioaccumulation, as demonstrated by the rapid depuration in fish. epa.gov The primary risk to aquatic life stems from the potential for the chemical to enter waterways through runoff or leaching, as it is mobile in soil and does not readily degrade via hydrolysis or photodegradation. epa.gov Therefore, risk characterization focuses on comparing expected environmental concentrations (EECs) in water with the No Observed Effect Concentration (NOEC) from chronic toxicity studies on sensitive aquatic species. The EPA has identified chronic risks to freshwater invertebrates as a concern that requires careful management. epa.gov

In the case of birds, the risk assessment indicates a high margin of safety regarding acute exposure. epa.govnih.gov The very low acute toxicity suggests that birds would not be harmed by ingesting insects or plant matter containing residues from a standard application. However, the EPA has noted that chronic exposure could pose a risk of reproductive impairment. epa.gov This highlights the importance of understanding not just the parent compound's toxicity, but the entire metabolic and excretory profile, as long-term exposure to low levels of the parent compound or its metabolites could lead to sublethal effects.

Emerging Research Applications and Future Perspectives for Halofenozide D4

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics in Non-Human Systems)

The unique properties of Halofenozide-d4 make it an invaluable tool for advanced "omics" studies, particularly in non-human systems. These high-throughput technologies aim to comprehensively characterize and quantify pools of biological molecules.

Utilizing this compound as a Quantitative Probe in Untargeted Metabolomic Studies

Untargeted metabolomics seeks to identify and quantify all small molecules (metabolites) within a biological sample to understand physiological or pathological states. In this context, this compound serves as a robust internal standard. Due to its chemical similarity to the parent compound, it behaves almost identically during sample extraction and analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). lcms.czlcms.cz However, its increased mass due to the deuterium (B1214612) atoms allows it to be distinguished from the non-labeled halofenozide (B1672923).

This distinction is crucial for accurate quantification. By adding a known amount of this compound to a sample, researchers can correct for variations in sample preparation and instrument response, thereby improving the accuracy and reproducibility of the measurement of halofenozide and related compounds. researchgate.net This is particularly important when analyzing complex matrices such as plant tissues or insect hemolymph, where matrix effects can significantly impact analytical results. lcms.cz

Table 1: Application of Isotopically Labeled Standards in Metabolomics

| Feature | Description | Relevance of this compound |

| Accurate Quantification | Corrects for sample loss and matrix effects during analysis. | Serves as an ideal internal standard for quantifying halofenozide. |

| Method Validation | Ensures the reliability and reproducibility of analytical methods. | Used to assess recovery and precision in complex biological samples. |

| Metabolic Fate Studies | Traces the uptake, distribution, and metabolism of the parent compound. | The deuterium label allows for unambiguous tracking of halofenozide's biotransformation. |

This table illustrates the key roles of isotopically labeled compounds like this compound in metabolomic research.

Investigating Protein Binding and Interaction Dynamics

Understanding how a compound like halofenozide interacts with its target proteins is fundamental to elucidating its mechanism of action. Halofenozide is known to be an ecdysone (B1671078) agonist, mimicking the natural insect molting hormone. chemsrc.com this compound can be employed in various biophysical techniques to study these interactions in detail.

Techniques such as Saturation Transfer Difference (STD) NMR spectroscopy and molecular docking can be used to investigate the binding of pesticides to proteins like serum albumin. nih.govnih.gov While specific studies on this compound are emerging, the principles from studies on other pesticides demonstrate the potential. For instance, STD NMR can identify the specific parts of the this compound molecule that are in close contact with the receptor protein. nih.gov Computational molecular docking can then be used to build a three-dimensional model of the this compound-protein complex, providing insights into the binding site and the nature of the chemical interactions. nih.govacs.org

Table 2: Techniques for Studying Protein-Ligand Interactions

| Technique | Information Gained | Potential Application with this compound |

| Saturation Transfer Difference (STD) NMR | Identifies binding epitopes of a ligand. | Mapping the interaction surface of this compound with its ecdysone receptor. |

| Isothermal Titration Calorimetry (ITC) | Determines binding affinity, stoichiometry, and thermodynamics. | Quantifying the binding strength of this compound to its target proteins. |

| Molecular Docking | Predicts the preferred orientation and binding site of a ligand. acs.org | Visualizing the binding mode of this compound within the active site of its receptor. acs.org |

This table summarizes advanced techniques where this compound could be applied to study protein interactions.

Methodological Advancements in Isotopic Labeling and Detection

The utility of this compound is intrinsically linked to the methods used for its synthesis and detection. Advances in these areas are expanding the possibilities for its application.

Development of Novel Deuteration Strategies for Complex Molecules

The synthesis of deuterated compounds like this compound can be challenging. However, new methods for introducing deuterium into complex organic molecules are continually being developed. These strategies often involve the use of specific catalysts and deuterium sources to achieve high levels of isotopic enrichment at precise locations within the molecule. google.com For instance, methods utilizing transition-metal catalysts can facilitate the exchange of hydrogen atoms with deuterium from heavy water (D₂O) or other deuterated reagents under mild conditions. The development of more efficient and selective deuteration methods will make compounds like this compound more accessible for research.

Enhancements in Mass Spectrometric Techniques for Improved Sensitivity and Specificity

High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass analyzers, provides even greater specificity by measuring the mass of ions with very high accuracy. sciex.comsciex.com This allows for the confident identification of this compound and its metabolites, even in the presence of interfering compounds. The continuous improvement of these technologies will enable more detailed and sensitive studies using this compound.

Computational Modeling and Simulation for Environmental and Biological Systems

Computational approaches are becoming increasingly important for predicting the behavior of chemicals in the environment and in biological systems. Molecular dynamics (MD) simulations, for example, can be used to study the conformational changes in a protein upon binding to a ligand like this compound. nih.gov These simulations can provide a dynamic view of the binding process and help to explain the experimental data obtained from techniques like NMR and ITC. nih.govnih.gov

In an environmental context, computational models can be used to predict the fate and transport of halofenozide in soil and water systems. epa.gov By incorporating data on its physicochemical properties and degradation pathways (which can be studied using this compound), these models can help to assess its potential environmental impact.

Input of this compound Derived Data into Predictive Environmental Models

Predictive environmental models are essential tools for assessing the potential risks of pesticides. These models simulate the movement and degradation of chemicals in various environmental compartments like soil, water, and plants. The accuracy of these models is highly dependent on the quality of the input data, which includes parameters like degradation rates and mobility.

Data derived from studies using this compound are crucial for refining and validating these models. Because this compound is chemically identical to its non-labeled counterpart, it behaves the same way in the environment. However, its deuterium labels make it easily distinguishable in laboratory analyses. This allows scientists to precisely track its journey and breakdown, even in complex environmental samples.

Research has shown that Halofenozide is persistent in soil and can potentially leach into groundwater. herts.ac.ukepa.gov Studies using this compound can provide more accurate measurements of its half-life in different soil types and conditions. For instance, multi-compartment uptake models have been developed to predict residue concentrations in various parts of crops, which supports human health risk assessments. researchgate.net The simulation results for representative pesticides like halofenozide have shown that factors such as the method of exposure (e.g., soil-based transpiration vs. plant surface penetration) significantly influence bioaccumulation in different plant tissues. researchgate.netresearchgate.netresearchgate.net

These precise data points are then fed into models like FOCUS (Forum for the Co-ordination of pesticide fate models and their Use), which are used in regulatory contexts to predict environmental concentrations (PECs) of pesticides. nih.gov By using high-quality data from this compound studies, these predictive models become more robust, leading to more reliable environmental risk assessments.

Table 1: Key Parameters for Environmental Fate Modeling of Halofenozide

| Parameter | Value/Characteristic | Significance for Predictive Models | Source |

| Water Solubility | ~12 ppm | Influences mobility in soil and potential for runoff into surface water. | epa.gov |

| Soil Photodegradation Half-life | 129 days (registrant calculated) | Indicates persistence on the soil surface under sunlight. | epa.gov |

| Hydrolysis | Stable at pH 5, 7, and 9 | Shows resistance to chemical breakdown in water. | epa.gov |

| Plant Dissipation Half-life | 9.24 days (median) | Critical for modeling residue levels on and in plants over time. | ethz.ch |

| Mobility Potential | High potential to be mobile | Suggests a tendency to move within the soil column and potentially leach to groundwater. | epa.gov |

Mechanistic Modeling of Biotransformation Pathways

Biotransformation, or the metabolic breakdown of a compound by living organisms, is a key process that determines the ultimate fate and potential toxicity of a pesticide. Mechanistic models aim to simulate these complex biochemical pathways. This compound is an invaluable tool in this field.

When organisms are exposed to this compound, the resulting metabolites will also contain the deuterium label. This allows researchers to isolate and identify these breakdown products using advanced analytical techniques like mass spectrometry. By tracing the labeled atoms, scientists can piece together the exact sequence of biochemical reactions that constitute the biotransformation pathway.

Understanding these pathways is critical. Some metabolites can be more or less toxic than the parent compound. For example, studies on other systemic insecticides have shown that they are metabolized into various products, some of which remain stable for extended periods. iucn.org Mechanistic modeling, informed by data from isotopically labeled compounds, helps predict the formation and concentration of such metabolites in different organisms and environments. This detailed understanding is essential for a complete picture of the environmental and toxicological profile of Halofenozide.

Standardization and Reference Material Development

Accurate and reliable analytical measurements are the cornerstone of environmental monitoring and regulatory compliance. This compound plays a critical role in achieving this by serving as a high-quality analytical standard.

The Role of this compound in Establishing Analytical Standards and Reference Materials

This compound is used as an internal standard in analytical methods, particularly in chromatography coupled with mass spectrometry (e.g., LC-MS/MS). lcms.cz An internal standard is a known amount of a compound, chemically similar to the analyte (in this case, Halofenozide), added to a sample before analysis.

The primary purpose of an internal standard is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. Because this compound has the same chemical and physical properties as Halofenozide, it experiences similar losses and variations. However, its slightly higher mass due to the deuterium atoms allows the mass spectrometer to detect it separately from the non-labeled Halofenozide.

By comparing the detector response of the analyte to that of the internal standard, analysts can calculate the concentration of Halofenozide in the original sample with much greater accuracy and precision. This is especially important when analyzing complex matrices like soil, water, or food, where other substances can interfere with the measurement. lcms.czresearchgate.net

Certified Reference Materials (CRMs) are produced by accredited organizations to the highest standards of quality and purity. amchro.comlgcstandards.com this compound is offered as a CRM, ensuring that laboratories have access to a reliable standard for calibrating their instruments and validating their analytical methods. nacchemical.com

Table 2: Application of this compound as an Analytical Standard

| Application | Technique | Function of this compound | Benefit | Source |

| Quantification of Halofenozide Residues | LC-MS/MS, GC-MS/MS | Internal Standard | Corrects for matrix effects and analytical variability, improving accuracy. | lcms.czresearchgate.net |

| Method Validation | Various Chromatographic Methods | Certified Reference Material | Confirms the performance characteristics (e.g., accuracy, precision, linearity) of a new analytical method. | researchgate.net |

| Instrument Calibration | Mass Spectrometry | Calibration Standard | Establishes the relationship between signal intensity and concentration for accurate measurement. | lcms.cz |

Ensuring Inter-Laboratory Comparability and Data Quality

For regulatory purposes and large-scale environmental studies, it is essential that results from different laboratories are comparable. The use of this compound as a common internal standard is a key factor in achieving this inter-laboratory comparability.

When multiple laboratories analyze samples for Halofenozide, using the same deuterated internal standard helps to harmonize their results. It minimizes discrepancies that could arise from differences in equipment, sample preparation protocols, or local environmental conditions within the lab. nj.gov Proficiency testing (PT) schemes, where a central body sends identical samples to multiple labs for analysis, often rely on such standards to assess and compare laboratory performance. researchgate.netwur.nl

Q & A

Basic: What are the standard analytical methods for identifying and quantifying Halofenozide-d4 in environmental samples?

Answer:

this compound, a deuterated analog of the insecticide Halofenozide, is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for isotopic differentiation. Key methodological considerations include:

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate this compound from matrices like soil or water. Include deuterated internal standards to correct for matrix effects .

- Chromatographic Separation : Optimize gradient elution (e.g., acetonitrile/water with 0.1% formic acid) to resolve this compound from co-eluting contaminants. Retention time stability is critical for reproducibility .

- Mass Spectrometry Parameters : Employ multiple reaction monitoring (MRM) transitions specific to this compound (e.g., m/z 337 → 125) to minimize false positives .

Advanced: How can researchers resolve discrepancies in reported environmental half-lives of this compound across studies?

Answer:

Contradictions in half-life data often arise from variability in experimental conditions. A rigorous approach involves:

- Meta-Analysis Framework : Systematically compare studies using the PICO framework (Population: environmental conditions; Intervention: this compound concentration; Comparison: control parameters; Outcome: degradation rates) to identify confounding variables (e.g., pH, microbial activity) .

- Controlled Replication : Design experiments under standardized OECD guidelines (e.g., OECD 307 for soil degradation) to isolate factors like temperature and UV exposure. Use ANOVA to assess statistical significance of variable interactions .

- Data Normalization : Apply log-transformation to half-life data to account for non-linear degradation kinetics, followed by multivariate regression to quantify variable contributions .

Basic: What experimental design principles should guide toxicity studies of this compound in non-target organisms?

Answer:

Adhere to ecotoxicological best practices :

- Model Organisms : Use standardized test species (e.g., Daphnia magna for aquatic toxicity; Eisenia fetida for soil organisms) to ensure comparability. Include negative controls and solvent controls (e.g., acetone carrier) .